molecular formula C12H20N4O B1481775 4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098049-22-8

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1481775
CAS No.: 2098049-22-8
M. Wt: 236.31 g/mol
InChI Key: IEVDRMWJPQESLR-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethoxymethyl, methyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution Reactions: The ethoxymethyl and methyl groups are introduced through substitution reactions. For instance, the ethoxymethyl group can be added via an alkylation reaction using ethyl bromide in the presence of a base.

    Piperazine Introduction: The piperazinyl group is introduced through a nucleophilic substitution reaction, where piperazine reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated products.

Scientific Research Applications

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group is known to enhance binding affinity to certain biological targets, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methyl)-2-methyl-6-(piperazin-1-yl)pyrimidine: Lacks the ethoxymethyl group, which may affect its solubility and binding properties.

    4-(Ethoxymethyl)-2-methyl-6-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of piperazine, which can alter its pharmacokinetic and pharmacodynamic properties.

    4-(Ethoxymethyl)-2-methyl-6-(piperidin-1-yl)pyrimidine: Features a piperidine ring, potentially affecting its biological activity and target specificity.

Uniqueness

4-(Ethoxymethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to the presence of the ethoxymethyl group, which can influence its lipophilicity and membrane permeability. The combination of the piperazinyl group and the pyrimidine core provides a versatile scaffold for further chemical modifications, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-(ethoxymethyl)-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-17-9-11-8-12(15-10(2)14-11)16-6-4-13-5-7-16/h8,13H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVDRMWJPQESLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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